molecular formula C17H18O5 B309670 Benzyl 2,4,5-trimethoxybenzoate

Benzyl 2,4,5-trimethoxybenzoate

Cat. No.: B309670
M. Wt: 302.32 g/mol
InChI Key: HBMBVNIDYNDQQV-UHFFFAOYSA-N
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Description

Benzyl 2,4,5-trimethoxybenzoate is a synthetic benzoate ester characterized by a benzyl group attached to a 2,4,5-trimethoxy-substituted benzoic acid backbone. Its structure combines aromatic methoxy substituents with an ester linkage, making it a candidate for diverse applications, including pharmaceutical and materials science research.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

benzyl 2,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H18O5/c1-19-14-10-16(21-3)15(20-2)9-13(14)17(18)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

HBMBVNIDYNDQQV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Methyl 3,4,5-Trimethoxybenzoate

  • Structural Differences : Methyl 3,4,5-trimethoxybenzoate differs in the position of methoxy groups (3,4,5 vs. 2,4,5) and the ester group (methyl vs. benzyl).
  • Synthesis : Prepared via electrophilic bromination or nitration of methyl gallate derivatives, highlighting the reactivity of the 3,4,5-trimethoxy configuration .
  • Activity : Positional isomerism significantly impacts biological activity. For example, 3,4,5-trimethoxy-substituted compounds are common in anticancer agents (e.g., combretastatin analogs), whereas 2,4,5-substitution may alter binding affinity due to steric and electronic effects .

Organotin Derivatives: Triphenyltin 2,4,5-Trimethoxybenzoate

  • Physical Properties : Melting point (135–136°C) and Mössbauer parameters (QS: 2.29, IS: 1.24) distinguish it from benzyl derivatives.
  • Activity: Organotin compounds exhibit pronounced cytotoxicity, as seen in in vitro studies, but their toxicity profiles differ from non-metallic esters like benzyl 2,4,5-trimethoxybenzoate .

Aliphatic Ester Analogs: Propyl and Isopropyl 3,4,5-Trimethoxybenzoates

  • Structure : Straight-chain (propyl) vs. branched (isopropyl) aliphatic esters.
  • Activity: Propyl derivatives demonstrate higher cytotoxic activity against oral squamous cell carcinoma compared to isopropyl analogs, emphasizing the role of chain geometry in bioactivity. Benzyl esters, with aromatic substituents, may exhibit distinct membrane permeability and target interactions .

Amide Derivatives: N-Butyl-3,4,5-Trimethoxybenzoamide

  • Structure : Replaces the ester oxygen with an amide group.
  • Activity : The amide derivative retains bioactivity, suggesting that both esters and amides of trimethoxybenzoic acid can interact with biological targets, albeit through different hydrogen-bonding patterns .

Complex Esters: 3-Pentadecylphenyl 2,4,5-Trimethoxybenzoate

  • Structure : Incorporates a long-chain pentadecyl group, increasing lipophilicity.
  • Synthesis : Synthesized via a trifluoroacetic anhydride (TFAA)-mediated coupling, contrasting with simpler esterification methods for benzyl derivatives .
  • Applications: Enhanced lipophilicity may improve bioavailability in hydrophobic environments, a property less pronounced in benzyl analogs .

Data Tables: Key Comparative Properties

Table 1. Structural and Physical Properties

Compound Substituent Positions Ester/Amide Group Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 2,4,5 Benzyl ester ~286 (estimated) Not reported
Methyl 3,4,5-trimethoxybenzoate 3,4,5 Methyl ester 226 Not reported
Triphenyltin 2,4,5-trimethoxybenzoate 2,4,5 Triphenyltin 567 135–136
3-Pentadecylphenyl 2,4,5-trimethoxybenzoate 2,4,5 3-Pentadecylphenyl 475 Not reported

Discussion of Key Findings

  • Substituent Position : The 2,4,5-trimethoxy configuration may offer unique steric and electronic profiles compared to 3,4,5 isomers, affecting receptor binding .
  • Ester vs. Amide : While both functional groups enable bioactivity, esters generally exhibit faster metabolic clearance than amides, influencing drug design .
  • Lipophilicity : Long-chain (e.g., pentadecyl) or aromatic (e.g., benzyl) groups enhance membrane penetration but may reduce aqueous solubility .

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